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Compound of Interest

Compound Name: Neflamapimod

Cat. No.: B1684350 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals working with

Neflamapimod in in vivo studies. The information is designed to address specific issues that

may be encountered during experimental design and execution.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Neflamapimod?

A1: Neflamapimod is an investigational, oral, brain-penetrating small molecule that selectively

inhibits the intracellular enzyme p38 mitogen-activated protein kinase alpha (p38α).[1] p38α is

a key enzyme in inflammatory and stress-response pathways and its inhibition is thought to

reverse synaptic dysfunction, which is a major driver of memory deficits in neurodegenerative

diseases like Alzheimer's Disease (AD) and Dementia with Lewy Bodies (DLB).[2]

Q2: What is the in vitro potency of Neflamapimod?

A2: Neflamapimod is a potent inhibitor of p38α with a 50% inhibitory concentration (IC50) of

approximately 9-10 nM.[3] It is highly selective, showing about 22- to 25-fold less potency

against the p38β isoform and no significant inhibition of p38γ.[3] In cellular assays, it has an

estimated potency (EC50) of 5–12.5 ng/mL for reversing endolysosomal dysfunction.[4][5]

Q3: How can I confirm target engagement in my in vivo model?

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1684350?utm_src=pdf-interest
https://www.benchchem.com/product/b1684350?utm_src=pdf-body
https://www.benchchem.com/product/b1684350?utm_src=pdf-body
https://www.benchchem.com/product/b1684350?utm_src=pdf-body
https://scitechdaily.com/study-shows-neflamapimod-has-potential-to-improve-cognitive-function-in-patients-with-neurodegenerative-diseases/
https://pubmed.ncbi.nlm.nih.gov/29181493/
https://www.benchchem.com/product/b1684350?utm_src=pdf-body
https://www.benchchem.com/product/b1684350?utm_src=pdf-body
https://www.selleckchem.com/products/VX-745.html
https://www.selleckchem.com/products/VX-745.html
https://d-nb.info/1241808805/34
https://pmc.ncbi.nlm.nih.gov/articles/PMC8157623/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A3: Target engagement can be confirmed by measuring the modulation of downstream

biomarkers. In clinical studies, Neflamapimod treatment led to significantly reduced levels of

total tau (T-tau) and phosphorylated tau (p-tau181) in cerebrospinal fluid (CSF).[4][5][6] In

preclinical models, you can assess the phosphorylation status of downstream targets of p38α,

such as Hsp27, or evaluate the activity of Rab5, a protein involved in endosomal trafficking that

is regulated by p38α.[1][7][8]

Q4: What are the key pharmacokinetic properties to consider when designing a study?

A4: Neflamapimod is a brain-penetrant molecule.[1] Key parameters to monitor are plasma

and brain concentrations. In preclinical studies, brain concentrations have been observed to be

approximately two-fold higher than plasma concentrations.[4][5] In humans, Neflamapimod
robustly crosses the blood-brain barrier, achieving a CSF-to-unbound plasma concentration

ratio of about 1.2.[9] Trough plasma concentration is a critical parameter, as clinical analyses

have shown that subjects in the highest quartile of trough levels demonstrated more positive

trends in efficacy endpoints.[4][5]

Q5: What are the known dose-limiting toxicities?

A5: In human clinical studies, the primary dose-limiting toxicity has been reversible liver

enzyme elevations (transaminases), which is considered a class effect for p38 inhibitors. This

was observed in 10-15% of patients at doses of 250 mg twice a day or higher. At the

therapeutic dose of 40 mg, there is minimal systemic activity outside the brain, and no

significant effects on liver enzymes were reported.

Quantitative Data Summary
For ease of reference and comparison, key quantitative data for Neflamapimod are

summarized in the tables below.

Table 1: In Vitro Potency of Neflamapimod
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Target Potency (IC50) Cell-Based Assay Potency (EC50)

p38α MAPK 9-10 nM[3]

Reversing

Endolysosomal

Dysfunction

5 - 12.5 ng/mL[4][5]

p38β MAPK ~220 nM[3]
IL-1β Inhibition

(Human PBMC)
56 nM[3]

p38γ MAPK No inhibition[3]
TNFα Inhibition

(Human PBMC)
52 nM[3]

Table 2: Summary of Human Clinical Dosages and Pharmacokinetics

Clinical Study
Phase

Indication
Dosage(s)
Administered

Key
Pharmacokinetic
Findings

Phase 2a
Early Alzheimer's

Disease

40 mg BID, 125 mg

BID

CSF to unbound

plasma ratio of ~1.2,

confirming BBB

penetration.[9]

Phase 2b (REVERSE-

SD)

Mild Alzheimer's

Disease
40 mg BID[5][6]

Trough plasma levels

correlated with

efficacy; 40 mg BID

was potentially

insufficient.[4][5]

Phase 2a (AscenD-

LB)

Dementia with Lewy

Bodies

40 mg BID (<80 kg) or

40 mg TID (≥80 kg)[9]

[10]

Median steady-state

plasma concentration:

6.8 ng/mL (BID) vs

10.2 ng/mL (TID).[10]

Ongoing/Planned
Dementia with Lewy

Bodies

40 mg TID or 80 mg

BID proposed.[6][11]

Aiming for higher

plasma drug

concentrations based

on previous trial data.

[6]
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Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Neflamapimod and a general

workflow for optimizing its dosage in vivo.
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Click to download full resolution via product page

Caption: Neflamapimod inhibits p38α MAPK to reduce downstream signaling that leads to
synaptic dysfunction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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